molecular formula C11H13NO5S B14198072 4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920803-22-1

4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate

Cat. No.: B14198072
CAS No.: 920803-22-1
M. Wt: 271.29 g/mol
InChI Key: UEZOLBZGDJVUJD-JTQLQIEISA-N
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Description

4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is an organic compound with a complex structure that includes a morpholine ring and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of a morpholine derivative with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl methanesulfonate: A simpler analog with similar reactivity but lacking the morpholine ring.

    Methyl methanesulfonate: Another related compound used in similar chemical reactions.

Uniqueness

4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler methanesulfonate derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

920803-22-1

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

[4-[(2R)-5-oxomorpholin-2-yl]phenyl] methanesulfonate

InChI

InChI=1S/C11H13NO5S/c1-18(14,15)17-9-4-2-8(3-5-9)10-6-12-11(13)7-16-10/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m0/s1

InChI Key

UEZOLBZGDJVUJD-JTQLQIEISA-N

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)[C@@H]2CNC(=O)CO2

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2CNC(=O)CO2

Origin of Product

United States

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